![molecular formula C24H37NaO7 B563426 Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate CAS No. 159225-12-4](/img/structure/B563426.png)
Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate, also known as this compound, is a useful research compound. Its molecular formula is C24H37NaO7 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Homopravastatin Sodium Salt primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for various biological functions but can lead to health problems when present in excess .
Mode of Action
Homopravastatin Sodium Salt acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production within the body .
Biochemical Pathways
The primary biochemical pathway affected by Homopravastatin Sodium Salt is the mevalonate pathway, which leads to the production of cholesterol . By inhibiting HMG-CoA reductase, Homopravastatin Sodium Salt disrupts this pathway, leading to a reduction in the levels of cholesterol and other downstream products .
Pharmacokinetics
The pharmacokinetics of Homopravastatin Sodium Salt involve several key processes: absorption, distribution, metabolism, and excretion (ADME) . The oral bioavailability of Homopravastatin Sodium Salt is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The molecular and cellular effects of Homopravastatin Sodium Salt’s action primarily involve a reduction in cholesterol levels within the body . By inhibiting the activity of HMG-CoA reductase, Homopravastatin Sodium Salt reduces the production of cholesterol, leading to lower levels of this lipid in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, a condition known as atherosclerosis .
Action Environment
The action, efficacy, and stability of Homopravastatin Sodium Salt can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, factors such as diet, lifestyle, and the presence of other medications can also influence the pharmacokinetics and pharmacodynamics of Homopravastatin Sodium Salt .
Eigenschaften
CAS-Nummer |
159225-12-4 |
|---|---|
Molekularformel |
C24H37NaO7 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1/t14-,15-,17+,18+,19+,20-,21-,23-;/m0./s1 |
InChI-Schlüssel |
MQJUBTPBWHIMPQ-DANXZURKSA-M |
SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Isomerische SMILES |
CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Synonyme |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopentyl]oxy]-1-naphthaleneheptanoic Acid Sodium Salt; (βR,γR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopenty |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


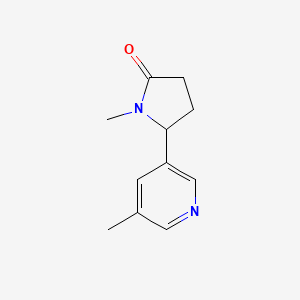
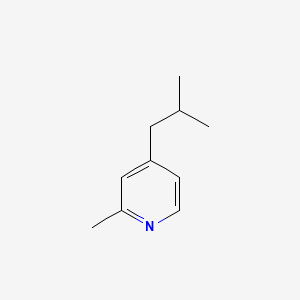


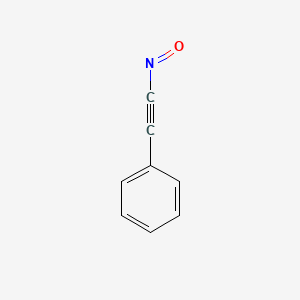
![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)

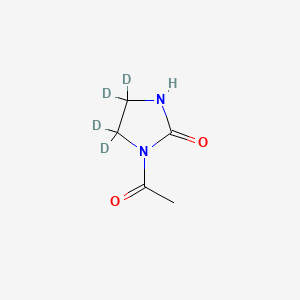

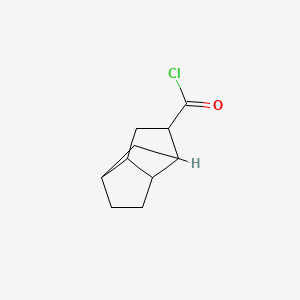
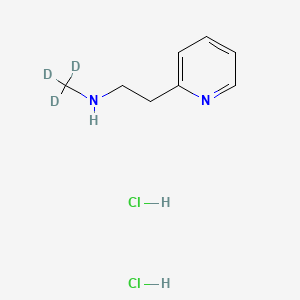
![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
